N-(2,2-dimethylcyclopropyl)oxetan-3-amine
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Overview
Description
N-(2,2-dimethylcyclopropyl)oxetan-3-amine: is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a unique structure that includes a cyclopropyl group and an oxetane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylcyclopropyl)oxetan-3-amine typically involves the reaction of 2,2-dimethylcyclopropylamine with oxetan-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a suitable solvent like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethylcyclopropyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, in solvents like water or acetone, at room temperature or slightly elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF), under reflux conditions.
Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN), often at elevated temperatures.
Major Products:
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with different substituents replacing the amine group.
Scientific Research Applications
N-(2,2-dimethylcyclopropyl)oxetan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of N-(2,2-dimethylcyclopropyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(2,2-dimethylcyclopropyl)oxetan-3-amine: can be compared with other oxetane-containing compounds and cyclopropylamines, such as:
Uniqueness: The uniqueness of this compound lies in its combination of a cyclopropyl group and an oxetane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1341693-52-4 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2,2-dimethylcyclopropyl)oxetan-3-amine |
InChI |
InChI=1S/C8H15NO/c1-8(2)3-7(8)9-6-4-10-5-6/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
XKUXWYPSCVUEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1NC2COC2)C |
Origin of Product |
United States |
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